CCG-257081 is a small molecule compound that has garnered attention for its role as an inhibitor of the myocardin-related transcription factor pathway, which is implicated in various cellular processes, including gene expression and cell proliferation. This compound is part of a broader class of compounds designed to target specific molecular pathways in cancer biology, particularly in melanoma treatment.
CCG-257081 was developed at the University of Michigan's Vahlteich Medicinal Chemistry Core. It is synthesized through methods that have been refined to produce both enantiomers of the compound, allowing for detailed analysis of its biological activity and interactions with target proteins.
CCG-257081 falls under the category of chemical inhibitors, specifically targeting the myocardin-related transcription factor pathway. It has been classified based on its structural properties and biological activity, particularly its ability to modulate gene expression linked to cancer progression.
The synthesis of CCG-257081 involves several key steps:
Technical details indicate that the absolute configuration of the enantiomers was determined by comparing retention times with independently synthesized products .
The molecular structure of CCG-257081 can be characterized by its specific functional groups and stereochemistry. The compound features a furan ring and a chloroaniline moiety, which are crucial for its biological activity.
The compound's molecular formula and weight are essential for understanding its reactivity and interactions. While specific numerical data were not provided in the sources, structural analysis typically involves computational modeling and experimental validation through techniques such as X-ray crystallography.
CCG-257081 primarily acts through competitive inhibition mechanisms involving its target proteins. The binding affinity to pirin, a key protein in the Rho/MRTF signaling pathway, has been quantified using isothermal titration calorimetry, revealing dissociation constants (K_D) of 8.5 µM for CCG-257081 .
The interaction between CCG-257081 and pirin involves hydrogen bonding mediated by water molecules coordinated to iron within the protein structure. This highlights the importance of solvent interactions in stabilizing ligand-protein complexes.
CCG-257081 inhibits the myocardin-related transcription factor pathway by disrupting the nuclear localization of MRTF proteins. This action leads to reduced transcriptional activation of genes associated with cell proliferation and migration in melanoma cells .
Experimental studies have demonstrated that treatment with CCG-257081 results in decreased mRNA levels of MRTF target genes, confirming its role as a negative regulator in this signaling pathway .
While specific physical properties such as melting point or solubility were not detailed in the search results, compounds like CCG-257081 are typically characterized by their solubility in organic solvents and stability under physiological conditions.
Chemical properties include reactivity profiles and stability under various pH conditions. The presence of functional groups such as furan and chloroaniline suggests potential reactivity with electrophiles or nucleophiles, which can be explored further through experimental assays.
CCG-257081 has significant potential in cancer research, particularly for treating melanoma resistant to conventional therapies. Its ability to inhibit the Rho/MRTF pathway makes it a candidate for combination therapies aimed at enhancing the efficacy of existing treatments like vemurafenib . Additionally, ongoing research into its mechanism may lead to novel therapeutic strategies targeting other malignancies influenced by similar pathways.
CCG-257081 (CAS# 1922098-90-5), a chemically optimized small molecule designated as MRTF/SRF-IN-1, represents a significant advancement in targeting pathological signaling cascades. This nipecotic acid derivative exhibits potent inhibition of the Rho/MRTF/SRF (myocardin-related transcription factor/serum response factor) pathway—a master regulator of cytoskeletal dynamics and fibrogenic/metastatic gene expression. With a molecular weight of 473.87 g/mol and the chemical formula C₂₄H₁₉ClF₃N₃O₂, its development stems from systematic structure-activity relationship (SAR) studies aimed at enhancing metabolic stability and target affinity over earlier analogs like CCG-1423 and CCG-203971 [2] [4]. Its therapeutic relevance spans fibrotic diseases and oncology, validated through robust preclinical models demonstrating efficacy in suppressing fibroblast activation and overcoming cancer drug resistance [1] [3] [6].
CCG-257081 exerts its primary effects through high-affinity binding to pirin, an iron-sensitive nuclear co-transcription factor. Target identification employed an unbiased proteomics approach using an immobilized analog (CCG-222740) for affinity pulldown in HEK-293T cell lysates. Pirin emerged as the top candidate with 5-fold enrichment (p = 1.3 × 10⁻¹³) over background proteins [2]. Biophysical validation confirmed direct binding:
Pirin’s modulation of the Rho/MRTF/SRF pathway occurs indirectly. By sequestering pirin, CCG-257081 inhibits:
Table 1: Key CCG Compounds and Their Target Affinities [2] [5]
Compound | Binding Affinity (KD) | Primary Target | Functional Distinction |
---|---|---|---|
CCG-257081 (Racemate) | 1.2 μM (ITC) | Pirin | Optimized metabolic stability; dual antifibrotic/anticancer activity |
CCG-222740 | 4.3 μM | Pirin | Higher affinity but lower metabolic stability |
CCG-258531 | >100 μM | Undetermined | Inactive in functional assays |
CCG-203971 | Not quantified | Undetermined | Earlier lead with in vivo efficacy |
CCG-257081 belongs to the aryl piperidine-3-carboxamide chemical class. Its structure comprises:
Critical physicochemical properties include:
SAR insights from precursor compounds informed its design:
Table 2: Physicochemical and Biochemical Properties of CCG-257081 [1] [4] [5]
Property | Value |
---|---|
Molecular Formula | C₂₄H₁₉ClF₃N₃O₂ |
Exact Mass | 473.1118 g/mol |
SMILES | O=C(C1CN(C(C2=CC(F)=CC(C3=CC=NC=C3)=C2)=O)CC(F)(F)C1)NC4=CC=C(Cl)C=C4 |
Purity | >98% (HPLC) |
Solubility (DMSO) | 105.51 mM (50 mg/mL) |
Pirin Binding Affinity | KD = 1.2 μM (ITC) |
Stability | >3 years at -20°C (desiccated) |
Fibrosis Applications
CCG-257081 disrupts myofibroblast differentiation and extracellular matrix deposition via MRTF/SRF inhibition. Key evidence includes:
Oncology Applications
The compound overcomes therapy resistance in aggressive cancers:
Table 3: Efficacy of CCG-257081 in Preclinical Disease Models [1] [3] [6]
Disease Model | Key Findings | Dosage/Route |
---|---|---|
Bleomycin Lung Fibrosis | ↓ Hydroxyproline to naïve levels; ↓ PAI-1; ↑ body weight vs. controls | 100 mg/kg (oral, daily) |
Dermal Fibrosis | ↓ Dermal thickness; ↓ collagen density; prevention of fibroblast activation | 30–100 mg/kg (IP/oral) |
Melanoma (Resistant) | ↓ Viable cells by 80%; ↑ caspase-3/7; blocks colony formation | 10 μM (in vitro) |
Melanoma (Prevention) | Eliminated vemurafenib-resistant colonies in combinatorial treatment | 5–10 μM + vemurafenib |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7